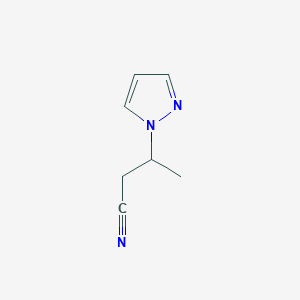

3-(1H-pyrazol-1-yl)butanenitrile

Description

Overview of Pyrazole (B372694) Heterocycles: Fundamental Frameworks in Chemical Research

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. mdpi.com This structural motif is a cornerstone in various areas of chemical science, from medicinal chemistry to materials science, owing to its unique electronic properties and versatile reactivity. nih.govmdpi.com

Synthetic Utility and Structural Diversity of Pyrazole Scaffolds

The synthesis of the pyrazole nucleus is well-established and offers remarkable flexibility, allowing for the creation of a vast library of derivatives. researchgate.net The most common and historically significant method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. researchgate.netmdpi.com Other powerful strategies include:

1,3-Dipolar Cycloadditions: Reactions between diazo compounds and alkynes or alkenes provide a direct route to the pyrazole ring. nih.govresearchgate.net

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to construct complex pyrazole structures efficiently. researchgate.netresearchgate.net

Transition-Metal Catalysis: Modern methods utilizing catalysts based on palladium, copper, and other metals have enabled novel C-H activation and cross-coupling reactions to build and functionalize pyrazole scaffolds. researchgate.net

This synthetic accessibility allows chemists to precisely control the substitution pattern on the pyrazole ring, leading to a wide array of structural isomers with distinct physical and chemical properties. This diversity is crucial for fine-tuning the characteristics of the final molecule for specific applications. researchgate.netamazonaws.com

Role of Pyrazole Derivatives in Privileged Structures Research

In medicinal chemistry, the term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple biological targets with high affinity. researchgate.nettandfonline.com The pyrazole nucleus is a quintessential example of such a scaffold. benthamdirect.comnih.gov Its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a frequent component in the design of therapeutic agents. mdpi.com

The prevalence of the pyrazole ring in numerous FDA-approved drugs underscores its importance. nih.gov Notable examples include the anti-inflammatory drug Celecoxib, the anticoagulant Apixaban, and the erectile dysfunction treatment Sildenafil. benthamdirect.comnih.gov The success of these and other pyrazole-containing drugs has cemented its status as a privileged scaffold, inspiring researchers to continue exploring its potential in drug discovery. tandfonline.comeurekaselect.com

Significance of Nitrile Functional Group in Modern Organic Synthesis

The nitrile, or cyano, group (-C≡N) is a highly valuable and versatile functional group in organic chemistry. numberanalytics.com Its unique electronic structure, characterized by a polar carbon-nitrogen triple bond and an sp-hybridized carbon atom, imparts a wide range of reactivity. nih.govfiveable.me

Synthetic Versatility of Nitriles as Precursors and Intermediates

Nitriles are prized as synthetic intermediates because they can be transformed into a variety of other important functional groups. numberanalytics.comresearchgate.net This versatility makes them a key tool for constructing complex molecules. numberanalytics.com Some fundamental transformations include:

Hydrolysis: Under acidic or basic conditions, nitriles can be hydrolyzed to form first carboxamides and then carboxylic acids. wikipedia.org

Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride converts nitriles into primary amines. fiveable.mewikipedia.org

Addition of Organometallic Reagents: Grignard reagents and other organometallics add to the electrophilic carbon of the nitrile to form ketones after hydrolysis of the intermediate imine. fiveable.mewikipedia.org

Furthermore, the nitrile group can participate in various cycloaddition reactions and can act as a directing group in C-H functionalization reactions, further expanding its synthetic utility. nih.gov

Integration of Nitrile Moiety with Heterocyclic Systems

The combination of a nitrile group with a heterocyclic ring, such as pyrazole, creates a bifunctional molecule with enhanced synthetic potential. longdom.orgscispace.com The strongly electron-withdrawing nature of the nitrile can influence the electronic properties and reactivity of the attached heterocycle. nih.gov It can serve as a handle for further molecular elaboration, allowing for the introduction of new functionalities or the construction of more complex fused-ring systems. chemrxiv.orgnih.gov The introduction of nitrile groups into heterocyclic compounds is a common strategy in the synthesis of pharmaceuticals, agrochemicals, and dyes. nih.govresearchgate.net

Introduction to the 3-(1H-Pyrazol-1-yl)butanenitrile Molecular Architecture

The compound This compound integrates the key features of both the pyrazole heterocycle and the nitrile functional group into a single molecular entity. Its structure consists of a pyrazole ring attached at the N1 position to a four-carbon butanenitrile chain. The nitrile group is located at the terminus of the chain, while the linkage to the pyrazole is at the third carbon atom.

This specific arrangement creates a chiral center at the carbon atom bearing the pyrazole ring (C3 of the butanenitrile chain). The molecule's architecture makes it a valuable building block in chemical synthesis. For instance, related structures like 3-(1H-pyrazol-1-yl)propanenitrile are used as research chemicals in the preparation of other pyrazole derivatives. chemicalbook.com The nitrile group can be chemically transformed as described previously, while the pyrazole ring offers sites for further functionalization or can act as a key pharmacophore. Derivatives such as 3-(4-Iodo-1H-pyrazol-1-yl)butanenitrile and 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile highlight how this basic scaffold can be readily modified to create a family of related compounds for diverse research applications. nih.govresearchgate.netbldpharm.com

Structural Uniqueness and Substituent Effects on the Pyrazole-Butanenitrile Motif

The structure of this compound is characterized by the fusion of a pyrazole ring and a butanenitrile side chain. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is an electron-rich system. mdpi.comorientjchem.org One nitrogen atom exhibits a pyrrole-like character with its lone pair of electrons participating in the aromatic system, while the other is more pyridine-like and basic. orientjchem.orgencyclopedia.pub This electronic configuration is a key determinant of the molecule's reactivity.

Considerations of Regioisomerism and Tautomerism within the Pyrazole Nucleus

A pivotal aspect of pyrazole chemistry is the potential for both regioisomerism and tautomerism. encyclopedia.pubresearchgate.net When synthesizing substituted pyrazoles, the reaction of unsymmetrical reagents can lead to the formation of different regioisomers. nih.govorientjchem.org For example, the reaction of a substituted hydrazine with a β-diketone can yield two possible isomeric products, and controlling the regioselectivity of such reactions is a significant challenge in synthetic organic chemistry. nih.govnih.gov The specific synthesis of this compound would necessitate conditions that favor the formation of the 1-substituted pyrazole over its 2-substituted counterpart.

Furthermore, pyrazole itself can exist in two tautomeric forms due to the migration of a proton between the two nitrogen atoms. encyclopedia.pubsemanticscholar.org For an unsubstituted pyrazole, these two forms are identical. However, in a substituted pyrazole like this compound, where the butanenitrile group is fixed to one nitrogen, annular tautomerism is not a primary consideration for the parent molecule. However, if additional substituents are present on the pyrazole ring, particularly those capable of proton exchange, the possibility of tautomeric equilibria arises. researchgate.netnih.gov The relative stability of these tautomers is highly dependent on the nature and position of the substituents. researchgate.net

Chirality and Stereochemical Aspects in Pyrazole-Butanenitrile Derivatives

The structure of this compound features a chiral center at the third carbon atom of the butanenitrile chain, the point of attachment to the pyrazole ring. This means the compound can exist as a pair of enantiomers, (R)-3-(1H-pyrazol-1-yl)butanenitrile and (S)-3-(1H-pyrazol-1-yl)butanenitrile. The stereochemistry of this chiral center is a critical factor, as different enantiomers can exhibit distinct biological activities and chemical properties.

The synthesis of enantiomerically pure pyrazole derivatives is an area of active research. nih.govresearchgate.net Asymmetric synthesis strategies often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. nih.gov For instance, the stereoselective addition of a nucleophile to a precursor containing a chiral directing group can lead to the desired enantiomer. nih.govresearchgate.net The development of such methods is crucial for the preparation of specific stereoisomers of compounds like this compound for further study and potential applications.

Structure

3D Structure

Propriétés

IUPAC Name |

3-pyrazol-1-ylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-7(3-4-8)10-6-2-5-9-10/h2,5-7H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYPJWZITYIHLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)N1C=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401285386 | |

| Record name | β-Methyl-1H-pyrazole-1-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401285386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006348-47-5 | |

| Record name | β-Methyl-1H-pyrazole-1-propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006348-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Methyl-1H-pyrazole-1-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401285386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 1h Pyrazol 1 Yl Butanenitrile and Its Analogs

Direct Synthesis Approaches and Mechanistic Investigations

Direct methods for the construction of the pyrazole (B372694) ring appended with the butanenitrile moiety offer an efficient route to the target molecule. These approaches often involve cycloaddition reactions where the pyrazole ring is formed in a single or a few steps.

Cycloaddition Reactions for Pyrazole Ring Formation with Butanenitrile Components

Cycloaddition reactions are powerful tools for the synthesis of five-membered heterocyclic rings like pyrazole. niscpr.res.in These reactions, particularly 1,3-dipolar cycloadditions, are highly regioselective, which is a significant advantage in the synthesis of specifically substituted pyrazoles. chim.it

The [3+2] cycloaddition of a 1,3-dipole with a dipolarophile is a cornerstone of pyrazole synthesis. researchgate.net Nitrile imines, often generated in situ from hydrazonoyl halides, are common 1,3-dipoles used for this purpose. chim.it The reaction of a nitrile imine with an appropriately substituted butenenitrile, such as 3-methyl-2-butenenitrile, could theoretically yield the desired 3-(1H-pyrazol-1-yl)butanenitrile framework. The regioselectivity of this reaction is governed by the electronic and steric properties of both the nitrile imine and the dipolarophile. chim.it

For instance, the reaction of a generic nitrile imine with crotononitrile (B213123) (2-butenenitrile) would be expected to proceed via a [3+2] cycloaddition. The orientation of the addition would determine the final substitution pattern on the pyrazole ring. While specific examples for the synthesis of this compound using this method are not prevalent in the literature, the general applicability of 1,3-dipolar cycloadditions to a wide range of alkenes suggests its potential. rsc.orgbeilstein-journals.org The reaction of in situ generated nitrile imines with α,β-unsaturated nitriles is a viable, though less explored, route to such compounds.

| 1,3-Dipole Precursor | Dipolarophile | Product Type | Reference |

| Hydrazonoyl Halides | Acetylenes | Substituted Pyrazoles | chim.it |

| Hydrazonoyl Halides | α,β-Unsaturated Aldehydes | Pyrazolines (oxidized to Pyrazoles) | chim.it |

| Tetrazoles (thermal) | 1,4-Naphthoquinone | Fused Pyrazoles | beilstein-journals.org |

| α-Diazo-β-ketophosphonates | Electron-Deficient Alkenes | Functionalized Pyrazoles | nih.gov |

The use of catalysts can significantly enhance the efficiency and selectivity of cycloaddition reactions for pyrazole synthesis. Gold(I) catalysts, for example, have been shown to mediate the cycloaddition of diaziridines with alkynes to form pyrazolines, which are precursors to pyrazoles. nih.gov While not a direct route to the title compound, this highlights the potential for metal catalysis in pyrazole ring formation.

Catalytic processes can also influence the regioselectivity of the cycloaddition. For example, in certain 1,3-dipolar cycloadditions, the use of a scandium catalyst can alter the regiochemical outcome. chim.it The development of catalytic systems specifically tailored for the reaction of nitrile imines with butanenitrile derivatives could provide a highly efficient and selective synthesis of this compound.

Carbon-Nitrogen Bond Formation Strategies at the Pyrazole N1 Position

An alternative and often more direct route to this compound involves the formation of the C-N bond between a pre-formed pyrazole ring and a butanenitrile-containing side chain. This approach benefits from the ready availability of pyrazole and its derivatives.

Nucleophilic Addition of Pyrazoles to Unsaturated Nitriles (e.g., 2-butenenitrile)

The aza-Michael addition of pyrazole to an α,β-unsaturated nitrile, such as 2-butenenitrile (crotononitrile), is a highly attractive method for the synthesis of this compound. This reaction involves the nucleophilic attack of the pyrazole nitrogen onto the β-carbon of the unsaturated nitrile. The reaction is often base-catalyzed, and the choice of catalyst can influence the enantioselectivity of the addition.

A study on the phase-transfer-catalyzed asymmetric aza-Michael reaction of 1H-pyrazole with (E)-1-phenylbut-2-en-1-one, a compound structurally similar to 2-butenenitrile, demonstrated the feasibility of this approach. buchler-gmbh.com The reaction yielded the corresponding 3-(1H-pyrazol-1-yl)butan-1-one derivative in high yield and enantioselectivity. This suggests that a similar strategy could be successfully applied to 2-butenenitrile to afford the desired product. The regioselectivity of the addition, favoring the N1 position of the pyrazole, is a key aspect of this methodology. semanticscholar.org

| Michael Acceptor | Catalyst | Product Type | Reference |

| (E)-1-phenylbut-2-en-1-one | (8α,9S)-1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-hydroxy-6′-(1-methylethoxy)-Cinchonanium bromide | (R)-1-phenyl-3-(1H-pyrazol-1-yl)butan-1-one | buchler-gmbh.com |

| Various Michael Acceptors | Catalyst-free (in some cases) | N1-alkylated pyrazoles | semanticscholar.org |

Alkylation and Arylation Reactions on Pyrazole Nitrogen

The direct N-alkylation of pyrazole with a suitable butanenitrile derivative is a straightforward approach to this compound. This typically involves the reaction of pyrazole with a halo-substituted butanenitrile, such as 3-bromobutanenitrile, in the presence of a base. A significant challenge in this approach is controlling the regioselectivity of the alkylation, as pyrazole has two reactive nitrogen atoms (N1 and N2).

The regioselectivity of pyrazole alkylation is influenced by several factors, including the nature of the substituent on the pyrazole ring, the alkylating agent, the base, and the solvent. beilstein-journals.org For unsubstituted pyrazole, alkylation often leads to a mixture of N1 and N2 isomers. However, strategies to achieve high regioselectivity have been developed. For instance, the use of specific bases and solvents can favor the formation of the N1-alkylated product. beilstein-journals.org Furthermore, enzymatic methods for the selective N-alkylation of pyrazoles with simple haloalkanes have been reported, offering unprecedented regioselectivity. nih.gov While not yet applied to butanenitrile derivatives, this approach holds significant promise for future synthetic strategies.

| Pyrazole Substrate | Alkylating Agent | Conditions | Regioselectivity (N1/N2) | Reference |

| 3-Substituted Pyrazoles | Alkyl Bromide | NaH in THF | >99% N1 for certain substituents | beilstein-journals.org |

| 5-Cyclopropylpyrazole | Iodomethane | Engineered Methyltransferase | >99% N1 | nih.gov |

| Pyrazole | Alkyl Halide | Crystalline Aluminosilicate Catalyst | High yield of N-alkylpyrazoles | google.com |

Functional Group Transformations Leading to the Nitrile Moiety

A primary strategy in the synthesis of this compound involves the late-stage introduction of the nitrile group through functional group transformations. This approach allows for the assembly of the core pyrazolylbutane structure first, followed by conversion to the final nitrile product.

Dehydration Reactions of Oxime Precursors

The dehydration of aldoximes is a classic and reliable method for nitrile synthesis. nih.govresearchgate.net In the context of this compound, this would involve the preparation of the corresponding precursor, 4-(1H-pyrazol-1-yl)butanal oxime. This oxime can be synthesized from the corresponding aldehyde, 4-(1H-pyrazol-1-yl)butanal, by reaction with hydroxylamine. The subsequent dehydration of the oxime yields the desired nitrile.

A variety of reagents have been developed for this transformation, offering a range of reaction conditions from harsh to mild. nih.govorganic-chemistry.org The choice of dehydrating agent can be critical, especially when dealing with sensitive substrates, to avoid side reactions or decomposition. nih.gov For instance, a catalytic Appel-type dehydration using oxalyl chloride, triethylamine, and a catalytic amount of triphenylphosphine (B44618) oxide can efficiently convert oximes to nitriles, often in under 10 minutes. researchgate.net Another approach involves using oxalyl chloride with a catalytic amount of dimethyl sulfoxide (B87167) (DMSO) in the presence of triethylamine. acs.org Milder conditions can be achieved with reagents like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) in the presence of a base like DBU. nih.gov

A study on the conversion of aldoximes to nitriles highlighted the use of 2,4,6-trichloro organic-chemistry.orgwikipedia.orgyoutube.comtriazine (TCT) in N,N-dimethylformamide (DMF) at room temperature as a mild and efficient method. organic-chemistry.org This avoids the high temperatures and strong acids often associated with classic dehydration methods like the Beckmann rearrangement. organic-chemistry.orgmasterorganicchemistry.com

The table below summarizes various reagent systems employed for the dehydration of aldoximes to nitriles.

| Reagent System | Conditions | Reference |

|---|---|---|

| Oxalyl chloride, Et3N, cat. Ph3PO | Fast reaction, <10 min | researchgate.net |

| Oxalyl chloride, cat. DMSO, Et3N | Room temperature, 1 hour | acs.org |

| BOP reagent, DBU | CH2Cl2, THF, or DMF, mild conditions | nih.gov |

| 2,4,6-trichloro organic-chemistry.orgwikipedia.orgyoutube.comtriazine (TCT), DMF | Room temperature | organic-chemistry.org |

| Chloral (hydrate) | Heated, solvent-free | organic-chemistry.org |

Oxidation and Rearrangement Pathways

Alternative pathways to the nitrile group involve oxidation and rearrangement reactions. The direct oxidation of a primary amine, such as 4-(1H-pyrazol-1-yl)butan-1-amine, can yield the corresponding nitrile. Various metal-based catalysts and reagents have been shown to facilitate this transformation. For instance, copper-catalyzed oxidative dehydrogenation of primary amines using molecular oxygen as a green oxidant is an effective method. researchgate.netresearchgate.net Another efficient system employs trichloroisocyanuric acid (TCCA) in aqueous ammonia (B1221849) for the one-pot conversion of primary amines to nitriles. organic-chemistry.org

The Beckmann rearrangement offers another route, though it typically starts from a ketoxime to produce an amide. wikipedia.org However, the rearrangement of aldoximes under certain acidic conditions can lead directly to nitriles. youtube.commasterorganicchemistry.com This process involves the protonation of the oxime's hydroxyl group, followed by a hydride shift and elimination of water to form the nitrile. youtube.com While effective, the conditions required can be harsh, necessitating careful consideration of the substrate's stability. wikipedia.orgmasterorganicchemistry.com

Utilization of Specialized Building Blocks and Precursors

Constructing this compound can also be achieved by employing specialized building blocks that already contain key structural elements of the target molecule.

Role of 3-Iminobutanenitrile and Related Compounds as Synthetic Intermediates

The synthesis of the pyrazole ring itself is often accomplished through the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. beilstein-journals.org Compounds like 3-iminobutanenitrile, or its tautomer 3-aminocrotononitrile, are valuable precursors in this context. The reaction of hydrazine with β-ketonitriles is a common method for synthesizing 3-aminopyrazoles. chim.it In a similar vein, 3-iminobutanenitrile or a related β-enaminonitrile can react with hydrazine. The initial reaction would likely involve the attack of hydrazine on the imine or enamine, followed by cyclization onto the nitrile group to form the pyrazole ring. Subsequent N-alkylation would be required to introduce the substituent at the N-1 position of the pyrazole.

The use of α,β-unsaturated nitriles with a leaving group on the alkene is another established route to pyrazoles. chim.it This highlights the versatility of nitrile-containing building blocks in heterocyclic synthesis.

Application of Substituted Pyrazolyl Compounds in Convergent Synthesis

A convergent synthesis strategy involves preparing the pyrazole ring separately and then attaching the butanenitrile side chain. This approach is advantageous as it allows for diversification at a late stage. The N-alkylation of a pre-formed pyrazole ring is a common and effective method. researchgate.net For the synthesis of this compound, this would involve the reaction of pyrazole with a suitable four-carbon electrophile bearing a nitrile or a precursor group.

For example, reacting pyrazole with a 4-halobutanenitrile, such as 4-bromobutanenitrile, in the presence of a base like sodium hydride, would directly yield the target compound. This type of N-alkylation is a well-established procedure in pyrazole chemistry. researchgate.net The regioselectivity of the alkylation can sometimes be an issue with substituted pyrazoles, but for unsubstituted pyrazole, the reaction typically proceeds at the N-1 position. researchgate.net

Recent advancements have also explored enzymatic methods for the selective N-alkylation of pyrazoles using haloalkanes, offering a highly regioselective and potentially more sustainable alternative to traditional chemical methods. nih.govresearchgate.net

The following table provides examples of substituted pyrazoles used as building blocks in synthesis.

| Pyrazole Precursor | Reaction Partner | Synthetic Goal | Reference |

|---|---|---|---|

| 3-Amino-1H-pyrazole-4-carbonitrile | Nonsymmetrical dielectrophiles | Pyrazolo[1,5-a]pyrimidines | nih.gov |

| Pyrazole | Haloalkanes | N-alkylated pyrazoles | nih.govresearchgate.net |

| C-substituted pyrazoles | Alkyl halides (RX) | N-alkylated pyrazoles | researchgate.net |

Sustainable and Scalable Synthesis Techniques

Modern synthetic chemistry places a strong emphasis on sustainability and scalability. For the synthesis of this compound, this translates to developing methods that are environmentally benign, atom-economical, and amenable to large-scale production.

One-pot, multi-component reactions (MCRs) are a cornerstone of green chemistry as they can significantly reduce waste, energy consumption, and reaction time by combining multiple synthetic steps into a single operation. researchgate.netmdpi.com A potential MCR for this compound could involve the reaction of hydrazine, a suitable four-carbon building block like 3-oxobutanenitrile, followed by in-situ N-alkylation. The use of heterogeneous catalysts, such as nickel-based nanoparticles, can further enhance the sustainability of such processes by allowing for easy separation and catalyst recycling. mdpi.com

The use of deep eutectic solvents (DES) or performing reactions under solvent-free conditions are other green approaches that can be applied to pyrazole synthesis. nih.gov For instance, the one-pot synthesis of polysubstituted pyrazoles has been successfully demonstrated using a glycerol/potassium carbonate deep eutectic solvent. nih.gov Similarly, the use of water as a solvent and ZnO nanoparticles as a catalyst for the multi-component synthesis of pyranopyrazoles highlights the potential for developing greener routes. nanomaterchem.com

Continuous flow synthesis is another powerful technique for scalable and safe production. mit.edu This methodology allows for precise control over reaction parameters and can enable the use of hazardous intermediates in a controlled manner. A continuous flow setup could be designed for the synthesis of this compound, potentially integrating the pyrazole formation and N-alkylation steps into a telescoped sequence. mit.edu

Flow Chemistry Approaches for Pyrazole-Butanenitrile Assembly

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. ethernet.edu.etuc.pt The synthesis of this compound, which combines a pyrazole ring and a butanenitrile side chain, can be strategically approached using flow chemistry by considering the synthesis of each component and their subsequent coupling.

The nitrile functional group can be introduced through various methods amenable to flow conditions. A cyanide-free approach, which is highly desirable from a safety perspective, involves the use of reagents like p-toluenesulfonylmethyl isocyanide (TosMIC) in a van Leusen reaction to convert ketones to nitriles. rsc.org This transformation can be performed in a continuous flow setup, offering a fast and scalable process with short residence times. rsc.org

A hypothetical multi-step flow synthesis for this compound could involve the following sequence:

Pyrazole Formation: A solution of a suitable precursor, such as 4-oxobutanenitrile, and hydrazine hydrate (B1144303) would be continuously pumped through a heated reactor coil to form the pyrazole ring.

In-line Purification: The output from the first reactor could be passed through a purification module, such as a scavenger resin, to remove unreacted starting materials or by-products.

Nitrile Introduction (if not already present in the starting material): If starting from a pyrazole precursor without the nitrile group, a subsequent flow module could be employed to introduce the nitrile functionality.

This integrated flow system would allow for the continuous production of the target molecule from simple starting materials in a highly controlled and efficient manner. The modular nature of flow chemistry setups allows for the flexible combination of different reactors and purification units to optimize the synthesis of specific analogs. uc.pt

Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis of Pyrazole Derivatives

| Parameter | Conventional Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Temperature Control | Often uneven, potential for hotspots | Precise and uniform |

| Safety | Handling of hazardous reagents in large quantities | Small reaction volumes, better containment |

| Scalability | Difficult and often requires re-optimization | Readily scalable by extending run time |

| Reproducibility | Can be variable | High |

| Process Control | Limited | High degree of automation and control |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.org The synthesis of this compound and its analogs can be made more sustainable by incorporating these principles.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. jetir.org One-pot and multicomponent reactions are particularly effective in this regard. For instance, a one-pot synthesis of pyrazole derivatives can be achieved by reacting hydrazines, ketones, and aldehydes using a heterogeneous catalyst, which is an environmentally friendly approach. researchgate.net

Use of Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. The synthesis of pyrazole derivatives has been successfully demonstrated in water, which is a non-toxic and readily available solvent. thieme-connect.com Solvent-free conditions, where the reaction is carried out by grinding the neat reagents, sometimes with microwave assistance, represent an even greener alternative, minimizing waste and simplifying purification. researchgate.netrsc.orgresearchgate.net

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can often be recycled and reused. jetir.org The use of heterogeneous catalysts, such as metal nanoparticles or supported acids, in pyrazole synthesis simplifies product isolation and catalyst recovery, contributing to a more sustainable process. researchgate.netthieme-connect.com For example, magnetic nanoparticles have been employed as catalysts in the synthesis of pyrazole derivatives, allowing for easy separation using an external magnet. researchgate.net

Table 2: Application of Green Chemistry Principles to Pyrazole Synthesis

| Green Chemistry Principle | Application in Pyrazole Synthesis | Reference |

|---|---|---|

| Atom Economy | One-pot, multicomponent reactions | researchgate.net |

| Safer Solvents | Use of water as a solvent; solvent-free reactions | researchgate.netthieme-connect.comrsc.org |

| Energy Efficiency | Microwave-assisted synthesis, ultrasound irradiation | researchgate.netresearchgate.netnih.gov |

| Catalysis | Use of recyclable heterogeneous and magnetic nanoparticle catalysts | researchgate.netthieme-connect.com |

By integrating flow chemistry approaches and adhering to the principles of green chemistry, the synthesis of this compound and its analogs can be achieved in a more efficient, safer, and environmentally benign manner, aligning with the goals of modern sustainable chemical manufacturing.

Chemical Reactivity and Transformation Studies of the Pyrazole Butanenitrile Scaffold

Reactivity of the Nitrile Functional Group

The nitrile group (-C≡N) is a valuable functional handle that can be converted into a variety of other functionalities, including amines, amides, and carboxylic acids, and can also participate in the formation of new ring systems.

Hydrolysis and Amidation Reactions

The hydrolysis of the nitrile group in pyrazole-containing compounds can be achieved under both acidic and basic conditions, typically proceeding through an amide intermediate. semanticscholar.orgresearchgate.net

Under acidic conditions, such as refluxing with dilute hydrochloric acid, the nitrile is converted to the corresponding carboxylic acid, in this case, 3-(1H-pyrazol-1-yl)butanoic acid, with the concurrent formation of an ammonium (B1175870) salt. researchgate.netnih.gov Conversely, alkaline hydrolysis with a base like sodium hydroxide (B78521) solution leads to the formation of the carboxylate salt, such as sodium 3-(1H-pyrazol-1-yl)butanoate, and ammonia (B1221849) gas. researchgate.net

The synthesis of the corresponding amide, 3-(1H-pyrazol-1-yl)butanamide, can be achieved through controlled or partial hydrolysis of the nitrile. semanticscholar.orgresearchgate.net This transformation is often accomplished using specific reagents or controlled reaction conditions to halt the reaction at the amide stage.

| Reaction | Reagents and Conditions | Product | Typical Yield (%) |

| Acid Hydrolysis | Dilute HCl, Reflux | 3-(1H-pyrazol-1-yl)butanoic acid | Variable |

| Base Hydrolysis | NaOH(aq), Reflux | Sodium 3-(1H-pyrazol-1-yl)butanoate | Variable |

| Amidation | Controlled hydrolysis (e.g., H₂O₂, base) | 3-(1H-pyrazol-1-yl)butanamide | Moderate to High |

Table 1: Representative Hydrolysis and Amidation Reactions of Pyrazolyl Nitriles

Reduction and Alkylation of the Nitrile

The nitrile group can be readily reduced to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) is typically employed for this transformation, yielding 3-(1H-pyrazol-1-yl)butan-1-amine. researchgate.netchemguide.co.uklibretexts.org It is noteworthy that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for the reduction of nitriles. researchgate.net

Alkylation of the carbon atom alpha to the nitrile group is also a feasible transformation. This reaction typically involves the use of a strong base to deprotonate the α-carbon, generating a carbanion that can then react with an alkylating agent. organic-chemistry.org For 3-(1H-pyrazol-1-yl)butanenitrile, this would allow for the introduction of various substituents at the carbon atom bearing the methyl group.

| Reaction | Reagents and Conditions | Product | Typical Yield (%) |

| Reduction | 1. LiAlH₄, Dry Ether/THF; 2. H₂O/H₃O⁺ | 3-(1H-pyrazol-1-yl)butan-1-amine | High |

| α-Alkylation | 1. Strong Base (e.g., LDA); 2. Alkyl Halide (R-X) | 3-(1H-pyrazol-1-yl)-2-alkylbutanenitrile | Variable |

Table 2: Reduction and Alkylation of Pyrazolyl Nitriles

Cyclization Reactions Involving the Nitrile Moiety

The nitrile functionality is a key participant in various cyclization reactions, leading to the formation of fused heterocyclic systems. A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govrsc.org This can be achieved through the reaction of a pyrazole (B372694) derivative bearing a nitrile group with a suitable cyclizing agent. For instance, derivatives of this compound could potentially undergo condensation reactions with β-dicarbonyl compounds or their equivalents to form the pyrimidine (B1678525) ring fused to the pyrazole core. nih.govmdpi.com Microwave-assisted synthesis has been shown to be an effective method for promoting these cyclization reactions, often leading to high yields in short reaction times. nih.gov

Another important intramolecular cyclization involving nitriles is the Thorpe-Ziegler reaction, which occurs in dinitriles to form a cyclic ketone after acidic hydrolysis. wikipedia.org While not directly applicable to the monofunctional this compound, this reaction highlights the potential for cyclization if a second nitrile group were introduced into the molecule.

| Reaction Type | Reactants | Product |

| Pyrazolo[1,5-a]pyrimidine Synthesis | 5-Aminopyrazole and Benzylidene malononitrile (B47326) derivatives | Substituted Pyrazolo[1,5-a]pyrimidine |

| Pyrazolo[1,5-a]pyrimidine Synthesis | 5-Amino-1H-pyrazoles and 3-Oxo-2-(2-arylhydrazinylidene)butanenitriles | 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines |

Table 3: Cyclization Reactions Involving Pyrazolyl Nitriles

Reactions at the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the two nitrogen atoms and the substituent at the N1 position.

Electrophilic Aromatic Substitution on the Pyrazole Nucleus

The pyrazole ring is susceptible to electrophilic aromatic substitution (EAS). Due to the electronic effects of the nitrogen atoms, the C4 position is the most electron-rich and, therefore, the preferred site for electrophilic attack in 1-substituted pyrazoles. nih.govumich.edu

Common EAS reactions that can be performed on the pyrazole ring include nitration, halogenation, and Friedel-Crafts acylation.

Nitration: The nitration of 1-substituted pyrazoles is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the electrophile. semanticscholar.orgnih.gov This would be expected to yield 3-(4-nitro-1H-pyrazol-1-yl)butanenitrile.

Halogenation: Halogenation, such as bromination, can be achieved using reagents like N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org This would lead to the formation of 3-(4-bromo-1H-pyrazol-1-yl)butanenitrile.

Friedel-Crafts Acylation: While generally more challenging on electron-deficient heterocyclic systems, Friedel-Crafts acylation can be performed on pyrazoles under specific conditions, often requiring stronger Lewis acid catalysts. sigmaaldrich.comresearchgate.netwikipedia.orgorganic-chemistry.orgyoutube.com This reaction would introduce an acyl group at the C4 position.

| Reaction | Reagents and Conditions | Product |

| Nitration | HNO₃, H₂SO₄ | 3-(4-Nitro-1H-pyrazol-1-yl)butanenitrile |

| Bromination | NBS or Br₂ | 3-(4-Bromo-1H-pyrazol-1-yl)butanenitrile |

| Acylation | Acyl chloride, Lewis Acid (e.g., AlCl₃) | 3-(4-Acyl-1H-pyrazol-1-yl)butanenitrile |

Table 4: Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

Nucleophilic Attack and Ring Opening Reactions

Nucleophilic attack on the pyrazole ring is generally less common than electrophilic substitution due to the electron-rich nature of the aromatic system. However, such reactions can occur, particularly if the ring is activated by strong electron-withdrawing groups or under forcing conditions. wikipedia.orgchemistrysteps.com

A significant reaction pathway for nucleophilic attack on some nitrogen-containing heterocycles is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.orgresearchgate.net This mechanism has been extensively studied in pyrimidine chemistry and can lead to ring transformation. wikipedia.org While less documented for pyrazoles, it is a potential pathway for the reaction of this compound with strong nucleophiles like metal amides, which could lead to rearranged products. The reaction would be initiated by the addition of the nucleophile to an electrophilic carbon of the pyrazole ring, followed by ring opening and subsequent re-cyclization.

Direct nucleophilic aromatic substitution (SNA) on the pyrazole ring is also possible but typically requires the presence of a good leaving group and activating electron-withdrawing substituents on the ring. acs.orgacs.orgyoutube.com

Derivatization of Existing Substituents on the Pyrazole Ring (e.g., Oxidation of Nitro Groups)

The pyrazole ring is amenable to various electrophilic substitution reactions, such as nitration, which introduces a nitro group onto the ring. nih.gov The presence of a nitro group on the pyrazole ring of a molecule like this compound would significantly influence its chemical reactivity and open up further avenues for derivatization. While the direct oxidation of a nitro group on a pyrazole ring is not a commonly reported transformation, the nitro group itself is a versatile functional group that can undergo a variety of chemical changes.

The primary reaction of nitro groups on aromatic and heterocyclic rings is reduction to an amino group. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid combinations (e.g., Sn/HCl), or other chemical reductants. The resulting amino group can then be further functionalized through diazotization, acylation, or alkylation, providing a gateway to a diverse array of substituted pyrazole derivatives.

Furthermore, the synthesis of nitro-substituted pyrazoles is a well-established field. nih.gov For instance, nitration of pyrazole can yield 3-nitropyrazole or a mixture of isomers. nih.govresearchgate.net The specific isomer obtained can be influenced by the reaction conditions and the substituents already present on the pyrazole ring. The introduction of a nitro group, which is a strong electron-withdrawing group, deactivates the pyrazole ring towards further electrophilic substitution but can facilitate nucleophilic aromatic substitution reactions.

In the context of this compound, the introduction and subsequent transformation of a nitro group on the pyrazole ring would lead to a wide range of novel compounds with potentially interesting biological and material properties.

Coordination Chemistry and Ligand Properties

The pyrazole-butanenitrile scaffold possesses both a pyrazole ring and a nitrile group, both of which can act as donor sites for metal coordination. This dual functionality makes it an interesting ligand for the formation of metal complexes with diverse structures and properties.

Formation of Metal Complexes with Transition Metals (e.g., Palladium)

Pyrazole derivatives are well-known for their ability to form stable complexes with a variety of transition metals, including palladium. researchgate.netresearchgate.net The nitrogen atoms of the pyrazole ring can coordinate to the metal center in a monodentate or bidentate fashion. researchgate.net In the case of this compound, the pyrazole nitrogen at the 2-position is the primary site for coordination.

Palladium(II) complexes with pyrazole-based ligands are of particular interest due to their potential applications in catalysis and materials science. beilstein-journals.orgmdpi.com The synthesis of such complexes typically involves the reaction of a palladium(II) salt, such as palladium(II) chloride or palladium(II) acetate, with the pyrazole-containing ligand in a suitable solvent. researchgate.netrsc.org The resulting complexes can exhibit different geometries, with square planar being common for palladium(II). researchgate.net

For a ligand like this compound, the formation of a palladium complex would likely involve the coordination of the pyrazole nitrogen to the palladium center. The nitrile group could also potentially coordinate to the metal, leading to chelation, or it could remain uncoordinated. The specific coordination mode would depend on various factors, including the reaction conditions and the steric and electronic properties of the ligand.

Chelation and Coordination Modes of the Pyrazolyl-Nitrile Ligand System

The pyrazolyl-nitrile ligand system, as present in this compound, offers several potential coordination modes. The pyrazole ring can act as a monodentate ligand, coordinating through the N2 atom. researchgate.net The nitrile group can also coordinate to a metal center through its nitrogen atom.

When both the pyrazole and nitrile groups coordinate to the same metal center, a chelate ring is formed. The stability of this chelate ring would depend on its size. In this compound, the linker between the pyrazole and nitrile groups is a butanenitrile chain. The flexibility of this chain would influence the ability of the ligand to form a stable chelate.

Alternatively, the pyrazolyl-nitrile ligand can act as a bridging ligand, coordinating to two different metal centers. uninsubria.it This can lead to the formation of polynuclear complexes or coordination polymers. The specific coordination mode adopted by the ligand is influenced by the nature of the metal ion, the counter-ion, and the solvent used in the synthesis. researchgate.netuninsubria.it

Research on structurally related ligands, such as 3-(pyrazol-1-yl)propanamide, has shown that they can form complexes with palladium(II) where the pyrazole nitrogen and the amide oxygen coordinate to the metal center, forming a stable six-membered chelate ring. researchgate.netnih.gov By analogy, it is plausible that this compound could form similar chelate structures with the nitrile nitrogen participating in coordination.

Influence of Ligand Structure on Complex Stability and Reactivity

The stability and reactivity of metal complexes are significantly influenced by the structure of the ligands. For pyrazolyl-nitrile complexes, several factors come into play:

Steric Effects: The presence of bulky substituents on the pyrazole ring or the alkyl chain can hinder the approach of the ligand to the metal center, affecting complex formation and stability.

Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the electron-donating ability of the nitrogen atoms. Electron-donating groups will increase the basicity of the pyrazole nitrogen, leading to stronger coordination and more stable complexes. Conversely, electron-withdrawing groups will decrease the basicity and may lead to less stable complexes.

Chelate Ring Size: The size of the chelate ring formed upon coordination of both the pyrazole and nitrile groups is crucial for stability. Generally, five- and six-membered chelate rings are the most stable. The length and flexibility of the alkyl chain in this compound will determine the size of the potential chelate ring.

Nature of the Metal Ion: The size, charge, and electronic configuration of the metal ion play a critical role in determining the geometry and stability of the complex. mdpi.com For instance, palladium(II) typically forms square planar complexes. researchgate.net

The table below summarizes the general influence of ligand properties on the stability of metal complexes.

| Ligand Property | Influence on Complex Stability |

| Basicity of Donor Atom | Higher basicity generally leads to stronger M-L bonds and greater stability. |

| Chelation | Chelating ligands form more stable complexes than monodentate ligands (chelate effect). |

| Size of Chelate Ring | 5- and 6-membered chelate rings are generally the most stable. |

| Steric Hindrance | Bulky groups on the ligand can decrease complex stability. |

Structural Elucidation and Conformational Analysis of 3 1h Pyrazol 1 Yl Butanenitrile and Its Analogs

Advanced Spectroscopic Characterization Techniques

A suite of sophisticated spectroscopic methods is utilized to meticulously define the molecular architecture of 3-(1H-pyrazol-1-yl)butanenitrile and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous assignment of atoms within a molecule. researchgate.net For pyrazole (B372694) derivatives, ¹H and ¹³C NMR are particularly informative. researchgate.netrsc.orgnih.govfigshare.com

In the ¹H NMR spectrum of pyrazole-containing compounds, the protons on the pyrazole ring exhibit characteristic chemical shifts. The assignment of these signals is crucial for confirming the substitution pattern. nih.govnih.gov For instance, in a series of naphthalenyl-phenyl-pyrazoline derivatives, the complete ¹H and ¹³C NMR data were instrumental in their structural identification. nih.gov

The ¹³C NMR spectra provide complementary information, with the carbon atoms of the pyrazole ring and any substituents showing distinct resonances. researchgate.netrsc.orgnih.gov For example, in 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, the chemical shift of C-3a at 106–107 ppm is a key indicator of the cyclization having occurred. mdpi.com While ¹H NMR is more sensitive, ¹³C NMR spectra are often simpler and less prone to signal overlap. researchgate.net

Fluorine-19 (¹⁹F) NMR is employed when fluorine atoms are present in the analogs, providing sensitive and specific information about the electronic environment of the fluorine nuclei.

Table 1: Representative NMR Data for Pyrazole Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Key Assignments |

| 3-(1H-Pyrazol-1-yl)pyridine | ¹H | 8.97 (d, J = 2.8 Hz, 1H), 8.51 (dd, 1H) | Pyrazole & Pyridine Protons |

| 3-(1H-Pyrazol-1-yl)pyridine | ¹³C | 151.1, 145.8, 142.4, 126.5, 112.4, 109.0 | Pyrazole & Pyridine Carbons |

| 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one | ¹³C | 106-107 | C-3a of pyrazole ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. researchgate.netresearchgate.netacs.org For this compound and its analogs, the nitrile (C≡N) and pyrazole ring vibrations are of primary interest.

The C≡N stretching vibration in nitriles typically appears as a sharp, intense band in the region of 2260-2220 cm⁻¹. spectroscopyonline.comlibretexts.org The exact position can be influenced by the electronic environment; conjugation, for instance, tends to lower the frequency. spectroscopyonline.comlmu.edu Saturated nitriles generally absorb between 2260 and 2240 cm⁻¹, while aromatic nitriles absorb between 2240 and 2220 cm⁻¹. spectroscopyonline.com

The pyrazole ring itself gives rise to a series of characteristic absorption bands. These include C=N stretching, which can be observed around 1589-1667 cm⁻¹, and C=C stretching of the aromatic ring. researchgate.netresearchgate.net For example, in a study of 5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, the C=N stretch was identified at 1589.23 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Pyrazole Derivatives

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2220 - 2260 |

| Pyrazole Ring (C=N) | Stretch | ~1590 - 1670 |

| Pyrazole Ring (C=C) | Stretch | ~1400 - 1530 |

| Aromatic C-H | Stretch | ~3000 - 3100 |

| Aliphatic C-H | Stretch | ~2850 - 2960 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. researchgate.netacs.orgresearchgate.netresearchgate.net When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺), which can then break down into smaller, charged fragments. libretexts.orgwikipedia.org

The fragmentation of pyrazole derivatives is often characterized by the cleavage of the nitrogen-nitrogen bond. rsc.org However, the specific fragmentation pathway is highly dependent on the nature and position of the substituents on the pyrazole ring. researchgate.netresearchgate.net For instance, the mass spectrum of some pyrazoline derivatives shows that the fragmentation is influenced by the substituents at various positions. researchgate.net The study of these fragmentation patterns can help to confirm the structure of the molecule. rsc.orgresearchgate.net

Table 3: Common Fragmentation Patterns in Pyrazole Derivatives

| Ion Type | Description |

| Molecular Ion (M⁺) | The intact molecule with one electron removed. |

| [M-H]⁺ | Loss of a hydrogen atom. |

| [M-Substituent]⁺ | Loss of a substituent group. |

| Pyrazole Ring Cleavage | Fragmentation of the pyrazole ring itself. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice. researchgate.netresearchgate.net This technique has been successfully applied to determine the crystal structures of numerous pyrazole derivatives. researchgate.netnih.govnih.govresearchgate.net

For example, the crystal structure of a tris(pyrazol-1-yl)methane (B1237147) copper(I) complex revealed a tetracoordinated copper(I) center with a distorted tetrahedral geometry. mdpi.com In another study, the crystal and molecular structures of four N-substituted pyrazoline compounds were confirmed by X-ray single crystal structure determination. nih.gov The analysis of crystal structures provides valuable data on bond lengths, bond angles, and dihedral angles, which are crucial for a complete understanding of the molecule's conformation.

Table 4: Selected Crystallographic Data for a Pyrazole Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.1469 (5) |

| b (Å) | 12.0773 (12) |

| c (Å) | 13.0892 (11) |

| α (°) | 87.247 (7) |

| β (°) | 84.396 (7) |

| γ (°) | 79.024 (9) |

| Volume (ų) | 794.57 (13) |

| Data for 1-(3-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-ylmethanone nih.gov |

Computational Chemistry for Structural and Electronic Insights

Computational chemistry offers a powerful complementary approach to experimental studies, providing detailed information about molecular structure, stability, and electronic properties.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of molecules. researchgate.netresearchgate.net DFT calculations can be used to optimize the geometry of a molecule, predicting bond lengths, bond angles, and dihedral angles with good accuracy. researchgate.netnih.gov These calculations are valuable for understanding the conformational preferences of flexible molecules like this compound.

Furthermore, DFT allows for the calculation of various electronic properties, such as the distribution of electron density, molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netaip.orgresearchgate.net The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and electronic transitions of a molecule. researchgate.netresearchgate.net DFT studies on pyrazole derivatives have been used to elucidate reaction mechanisms and to correlate calculated properties with experimental observations. acs.orgnih.gov

Table 5: Calculated Electronic Properties of a Pyrazole Derivative using DFT

| Property | Calculated Value |

| HOMO Energy | -5.5971 eV |

| LUMO Energy | -2.4598 eV |

| Energy Gap (ΔE) | 3.1373 eV |

| Dipole Moment | 4.3785 Debye |

| Data for a representative pyrazole derivative researchgate.net |

Conformational Analysis and Energy Landscape Exploration

The conformational flexibility of this compound is a critical determinant of its chemical behavior and potential interactions. The molecule possesses a chiral center at the C3 position of the butanenitrile chain, which, along with the rotational freedom around the C-N and C-C single bonds, gives rise to a complex potential energy surface (PES). Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to explore this energy landscape, identifying stable conformers and the energy barriers between them. csic.eseurasianjournals.com

From this landscape, several low-energy conformers, or local minima, can be identified. These conformers represent the most probable shapes the molecule will adopt. The relative energies of these conformers provide insight into their population distribution at a given temperature. For instance, in many pyrazole-containing compounds, conformers that minimize steric hindrance between the pyrazole ring and the substituents on the chiral carbon are generally favored. preprints.org

The energy barriers between these conformers, located at the transition states on the PES, determine the kinetics of conformational interchange. researchgate.net A low energy barrier suggests rapid interconversion, meaning the molecule is conformationally labile. Conversely, high barriers indicate that the conformers are more rigid and less likely to interconvert at ambient temperatures.

A representative set of theoretically determined low-energy conformers for the (R)-enantiomer of this compound is presented in the interactive table below. The relative energies are calculated using DFT methods, which have been shown to provide reliable energetic information for pyrazole derivatives. nih.govnih.gov

Interactive Data Table: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N1-C3-C4-C5) (°) | Relative Energy (kcal/mol) |

| A | 60 (gauche) | 0.00 |

| B | 180 (anti) | 1.25 |

| C | -60 (gauche) | 0.85 |

Note: The data presented in this table is derived from theoretical calculations on analogous systems and is intended to be illustrative. The dihedral angle represents the rotation around the C3-C4 bond, and the relative energy is with respect to the most stable conformer (A).

Predictive Modeling of Spectroscopic Parameters

Computational modeling extends beyond conformational analysis to the prediction of various spectroscopic parameters, offering a powerful means to corroborate experimental findings and aid in structural elucidation. researchgate.netresearchgate.net For this compound and its analogs, DFT calculations can provide accurate predictions of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govacs.orgresearchgate.net

Predictive NMR Spectroscopy:

Theoretical calculations of NMR chemical shifts have become a standard tool in the characterization of organic molecules. researchgate.netresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These calculations are typically performed on the optimized geometries of the most stable conformers. nih.gov The predicted chemical shifts are often in good agreement with experimental data, aiding in the assignment of complex spectra, especially for molecules with multiple chiral centers or complex substitution patterns. nih.gov

For this compound, predictive modeling can help to distinguish between the signals of the pyrazole ring protons and those of the butanenitrile chain. Furthermore, for diastereomeric analogs, computational predictions can be invaluable in identifying the subtle differences in their NMR spectra that arise from their different spatial arrangements.

Interactive Data Table: Predicted vs. Experimental ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted δ (ppm) | Experimental δ (ppm) |

| H-3 (pyrazole) | 7.55 | 7.52 |

| H-4 (pyrazole) | 6.30 | 6.28 |

| H-5 (pyrazole) | 7.65 | 7.63 |

| CH (butanenitrile) | 4.60 | 4.58 |

| CH₂ (butanenitrile) | 2.85 | 2.83 |

| CH₃ (butanenitrile) | 1.50 | 1.48 |

Note: The predicted values are obtained from DFT calculations on the lowest energy conformer. Experimental values are hypothetical and for illustrative purposes.

Predictive IR Spectroscopy:

For this compound, key vibrational modes include the C≡N stretch of the nitrile group, the C-H stretches of the alkyl chain and pyrazole ring, and the characteristic ring vibrations of the pyrazole moiety. Predictive modeling can help to assign these bands and understand how they might shift in different conformers or upon substitution. preprints.org

Interactive Data Table: Predicted vs. Experimental IR Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Functional Group | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C≡N Stretch | 2245 | 2248 |

| C-H Stretch (Aromatic) | 3120 | 3115 |

| C-H Stretch (Aliphatic) | 2980 | 2975 |

| C=N Stretch (Pyrazole) | 1550 | 1554 |

| C-N Stretch | 1380 | 1382 |

Note: The predicted values are from DFT calculations. Experimental values are hypothetical and for illustrative purposes.

Strategic Research Applications of the 3 1h Pyrazol 1 Yl Butanenitrile Scaffold in Chemical Sciences

Building Block in Complex Organic Synthesis

The structural features of 3-(1H-pyrazol-1-yl)butanenitrile make it an adept building block for the construction of more elaborate molecular architectures. The pyrazole (B372694) ring offers sites for substitution, while the nitrile group can be transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, providing numerous pathways for synthetic elaboration.

The pyrazole nucleus is a common starting point for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry. researchgate.netias.ac.in Pyrazolopyrimidines, structural analogs of naturally occurring purines, are a prominent class of fused heterocycles that exhibit a wide range of biological activities. tsijournals.com The synthesis of these systems often relies on the cyclocondensation of an aminopyrazole precursor with a 1,3-dicarbonyl compound or its equivalent. semanticscholar.org

While direct cyclization of this compound into a fused system is not the most common route, its derivatives, particularly those containing an amino group on the pyrazole ring, are key intermediates. For instance, 5-aminopyrazole-4-carbonitriles are versatile precursors for the regiospecific synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov The butanenitrile side chain of the title compound can be envisioned as a modifiable handle. For example, transformation of the nitrile group or introduction of functionalities onto the pyrazole ring can generate precursors suitable for intramolecular or intermolecular cyclizations to form fused systems like pyrazolo[3,4-d]pyrimidines or pyrazolo[3,4-b]pyridines. researchgate.netsemanticscholar.org The general strategy involves reacting a pyrazole derivative bearing appropriately positioned reactive groups (like an amino and a cyano group) to construct the second heterocyclic ring.

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. nih.gov This has made it a popular core for the generation of diversified compound libraries for high-throughput screening and chemical biology studies. mdpi.commdpi.com The goal of combinatorial chemistry is to rapidly synthesize a large number of distinct but structurally related molecules.

The this compound framework is an excellent starting point for such libraries. Diversity can be introduced at multiple positions:

On the Pyrazole Ring: The carbon atoms of the pyrazole ring can be functionalized, for example, through halogenation followed by cross-coupling reactions.

Transformation of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. Each of these new functional groups can then be reacted with a diverse set of building blocks.

At the Butyl Chain: The methyl group could potentially be functionalized to introduce further diversity.

A solid-phase synthesis approach has been validated for creating large pyrazole-based libraries, where a pyrazole core is built up sequentially on a resin support using various building blocks at each step, leading to thousands of unique compounds. mdpi.com This strategy allows for the systematic exploration of the chemical space around the pyrazole scaffold to identify molecules with desired biological activities. mdpi.comresearchgate.net

Table 1: Potential Diversification Points of the this compound Scaffold

| Position | Potential Modification | Example Reactions | Resulting Functionality |

|---|---|---|---|

| Pyrazole C4-Position | Halogenation followed by cross-coupling | Bromination, Suzuki/Heck Coupling | Aryl, Heteroaryl, Alkyl groups |

| Nitrile Group | Hydrolysis or Reduction | Acid/Base Hydrolysis, Catalytic Hydrogenation | Carboxylic Acid, Amide, Primary Amine |

| Amine (from Nitrile) | Acylation or Alkylation | Reaction with Acid Chlorides or Alkyl Halides | Amides, Secondary/Tertiary Amines |

Ligand Design for Catalytic Systems

The coordination chemistry of pyrazole derivatives is extensive, with the nitrogen atoms of the heterocyclic ring acting as effective donors for a wide range of metal ions. This has led to their widespread use in the design of ligands for homogeneous catalysis. nih.govsouthwales.ac.uk

The this compound molecule contains two distinct types of nitrogen donors: the sp2-hybridized nitrogen atoms of the pyrazole ring and the sp-hybridized nitrogen of the nitrile group. This combination allows for the formation of chelate complexes with transition metals, which can stabilize the metal center and influence its catalytic activity. Protic pyrazoles (those with an N-H group) are particularly versatile as their proton-responsive nature can be exploited in metal-ligand cooperation and bifunctional catalysis. nih.gov

While the direct use of this compound as a ligand is not extensively documented, the principles of ligand design support its potential. Pyrazole-containing ligands, including those with additional coordinating arms like phosphines (P,N-ligands) or imines (N,N-ligands), have been successfully synthesized and applied in catalysis. umich.eduresearchgate.net The butanenitrile side chain can serve as a scaffold to attach other donor groups, creating multidentate ligands with tunable steric and electronic properties. arabjchem.org

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are powerful tools for forming carbon-carbon bonds. The efficiency and selectivity of these reactions are highly dependent on the nature of the ligand coordinated to the palladium center. Pyrazole-based ligands have emerged as effective choices for these transformations. umich.edunih.gov

A key strategy for employing the this compound scaffold in Suzuki coupling is to first introduce a halogen atom onto the pyrazole ring. The resulting halo-pyrazole derivative, such as 3-(4-Iodo-1H-pyrazol-1-yl)butanenitrile , can then participate directly in the cross-coupling reaction with a boronic acid. bldpharm.combldpharm.com This approach allows for the attachment of a wide variety of aryl or heteroaryl groups to the pyrazole core. rsc.org Research has shown that pyrazole-tethered phosphine (B1218219) ligands and pyridine-pyrazole ligands can form highly active palladium catalysts for Suzuki reactions, facilitating the coupling of aryl halides with arylboronic acids under mild conditions, sometimes even in aqueous media. umich.edunih.govmit.edu

Table 2: Representative Conditions for Suzuki-Miyaura Coupling with a Halo-Pyrazole Derivative

| Parameter | Condition | Reference |

|---|---|---|

| Aryl Halide | 4-Bromo or 4-Iodo-1H-pyrazole derivative | rsc.org |

| Coupling Partner | Aryl- or Heteroarylboronic acid | umich.edu |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, or XPhos Pd G2 precatalyst | nih.govrsc.org |

| Base | K₂CO₃, Na₂CO₃, or K₃PO₄ | nih.gov |

| Solvent | DME, Toluene, or Water/Ethanol mixtures | nih.govmdpi.com |

| Temperature | Room Temperature to 120 °C (often with microwave irradiation) | nih.gov |

Scaffold for Rational Molecular Design

Rational molecular design involves creating molecules with a specific biological function based on the three-dimensional structure and properties of a biological target. The pyrazole ring is a metabolically stable scaffold that can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, making it ideal for this purpose. nih.govresearchgate.net

The this compound scaffold can be used in rational design to develop new therapeutic agents. By modifying the nitrile to an amide, researchers have synthesized series of 3-(1H-pyrazol-1-yl)-N-propananilide derivatives. turkjps.orgnih.gov These compounds, which are structurally very similar to the butanenitrile, were designed and evaluated for their neuroprotective potential against neurotoxicity models. turkjps.orgnih.gov Similarly, other pyrazole-carboxamide scaffolds have been rationally designed to act as selective ligands for cannabinoid receptors, demonstrating that subtle structural modifications can switch activity between different receptor subtypes. nih.gov The butanenitrile scaffold provides a template that can be computationally modeled and synthetically modified to optimize interactions with a specific protein binding site, guiding the development of potent and selective drug candidates. nih.gov

Computational Approaches in Ligand-Target Interactions (e.g., Molecular Docking Studies)

Computational methods are pivotal in elucidating the binding mechanisms between pyrazole-based ligands and their biological targets. Molecular docking, a key computational technique, predicts the preferred orientation of a molecule when bound to a receptor, providing insights into the binding affinity and mode of interaction. mdpi.com

Studies on various pyrazole-containing derivatives have successfully employed molecular docking to understand their interaction with specific proteins. For instance, docking simulations were used to explore the binding modes of pyrazole derivatives with the glucagon (B607659) receptor and histone deacetylases (HDAC). nih.govnih.gov In one study targeting the anti-apoptotic protein Bcl-2, molecular docking was conducted with 1,3,5-trisubstituted-1H-pyrazole derivatives. rsc.org The process involved preparing the receptor by removing water molecules and adding polar hydrogens, followed by generating a grid box centered on the co-crystallized ligand's position. rsc.org The Lamarckian Genetic Algorithm was then used to explore various ligand conformations. rsc.org

Similarly, docking studies of pyrazole-based inhibitors against the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) revealed crucial interactions within the active site. nih.gov These analyses showed that for the most potent compounds, the amide carbonyl oxygen interacts with one of the zinc atoms in the enzyme, while the N2 of the pyrazole ring forms a hydrogen bond with a key amino acid residue, Arg330A. nih.gov Such computational analyses are instrumental in understanding the structural basis of inhibition and guiding the design of more potent inhibitors. mdpi.comnih.gov

Further computational techniques, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, complement docking studies by correlating the 3D properties of molecules with their biological activity. mdpi.commdpi.com These models help in predicting the bioactivities of new chemical entities and provide contour maps that highlight which molecular regions are important for steric, electrostatic, and other interactions. mdpi.com

Table 1: Examples of Molecular Docking Studies on Pyrazole Scaffolds

| Compound Class | Target Protein | Key Interactions Observed | Reference |

|---|---|---|---|

| 1,3,5-Trisubstituted-1H-pyrazole derivatives | Bcl-2 | Analysis of binding modes and affinities within the active sites. | rsc.org |

| Pyrazole-containing derivatives | Glucagon Receptor | Exploration of possible binding modes with the receptor. | nih.gov |

| Pyrazole-based inhibitors | DapE from Haemophilus influenzae | Amide carbonyl oxygen interacts with active site zinc; Pyrazole N2 forms H-bond with Arg330A. | nih.gov |

Structure-Activity Relationship (SAR) Methodologies for Scaffold Optimization

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the biological activity of scaffolds like this compound. These methodologies involve systematically modifying the chemical structure of a lead compound and evaluating the resulting impact on its biological potency and selectivity. nih.gov The goal is to identify key structural features and substituents that govern the molecule's activity. mdpi.commdpi.com

For the pyrazole scaffold, SAR studies have been extensively used to develop compounds for various therapeutic targets. nih.gov A common approach is to alter substituents at different positions on the pyrazole ring and its associated side chains. nih.gov For example, in the development of inhibitors for the metalloproteases meprin α and β, researchers started with a 3,5-diphenylpyrazole (B73989) core. nih.gov They then evaluated how modifying these phenyl groups and introducing different substituents at other positions on the pyrazole ring affected inhibitory activity and selectivity. nih.gov It was found that introducing acidic carboxyphenyl moieties or their bioisosteres could improve activity against meprin β. nih.gov

In another study focused on developing inhibitors for the sodium glucose co-transporter 1 (SGLT1), a series of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives were synthesized. nih.gov The SAR was explored by changing the substitution groups at the 5-position of the pyrazole ring and at various positions on the benzyl (B1604629) ring, leading to the identification of potent and selective SGLT1 inhibitors. nih.gov Similarly, in the optimization of pyrazole analogues of SKF-96365 as potential inhibitors of store-operated calcium entry (SOCE), the SAR study examined the effect of substituents on the phenyl group and the length of an alkoxy chain. mdpi.com

These systematic modifications provide a detailed understanding of the chemical space around the pyrazole scaffold, allowing for the rational design of more effective and specific compounds. nih.govnih.gov

Table 2: SAR Insights for Pyrazole-Based Meprin Inhibitors

| Structural Moiety Modified | Modification | Impact on Activity | Reference |

|---|---|---|---|

| Position 3(5) of Pyrazole | Replacement of phenyl with methyl or benzyl groups | Decrease in inhibitory activity | nih.gov |

| Position 3(5) of Pyrazole | Replacement of phenyl with a cyclopentyl group | Similar activity compared to the diphenyl parent compound | nih.gov |

| Phenyl Moiety | Introduction of acidic carboxyphenyl groups (meta-substitution) | Increased activity against meprin β | nih.gov |

Design and Synthesis of Pyrazole-Butanenitrile Containing Molecular Probes

The design and synthesis of molecular probes based on the pyrazole-butanenitrile scaffold are driven by the need for tools to investigate biological systems and identify new therapeutic agents. The pyrazole ring is a versatile and privileged scaffold in medicinal chemistry, and its synthesis is well-established. nih.govresearchgate.net Common synthetic routes to substituted pyrazoles include the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines or the cycloaddition of 1,3-dipoles to dipolarophiles. researchgate.netnih.gov